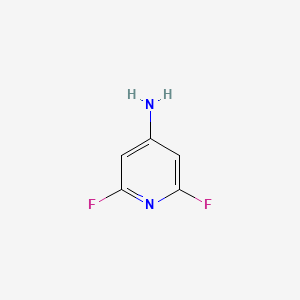

2,6-Difluoropyridin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXBXLGJIFPPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461139 | |

| Record name | 2,6-difluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63489-58-7 | |

| Record name | 2,6-difluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluoropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,6-Difluoropyridin-4-amine

For researchers, scientists, and professionals in drug development, 2,6-Difluoropyridin-4-amine is a valuable heterocyclic building block. Its unique properties, stemming from the presence of fluorine atoms, make it a significant scaffold in the synthesis of novel compounds with potential therapeutic applications. This guide provides an in-depth overview of its chemical and physical properties, a detailed synthesis protocol, and highlights its relevance in medicinal chemistry.

Core Properties and Identification

CAS Number: 63489-58-7[1][2][3][4][5]

This compound is also known by other names including 4-Amino-2,6-difluoropyridine.[2]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C5H4F2N2 | [1][2] |

| Molecular Weight | 130.1 g/mol | [1][2] |

| Appearance | White to Yellow Solid | [1] |

| Melting Point | 124-125 °C | [2] |

| Density (Predicted) | 1.393 ± 0.06 g/cm³ | [2] |

| Purity | Typically ≥97% | [1][3] |

| Storage Temperature | 0-8 °C or Refrigerator | [1][3] |

Spectroscopic and Analytical Data

| Identifier | Value | Source(s) |

| SMILES | NC1=CC(F)=NC(F)=C1 | [1] |

| InChI Key | OWXBXLGJIFPPMS-UHFFFAOYSA-N | [1][2][3] |

Synthesis of this compound

A documented method for the synthesis of this compound involves the catalytic hydrogenation of a chlorinated precursor.

Experimental Protocol

Reaction: Catalytic Hydrogenation of 2,6-difluoro-3,5-dichloro-4-aminopyridine.

Materials:

-

2,6-difluoro-3,5-dichloro-4-aminopyridine (0.25 mol, 49.8 g)

-

Ethanol (200 mL)

-

Triethylamine (0.55 mol, 55.6 g)

-

10% Palladium on carbon catalyst (10.0 g)

-

Hydrogen gas

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a 500 mL autoclave, combine 49.8 g (0.25 mol) of 2,6-difluoro-3,5-dichloro-4-aminopyridine, 200 mL of ethanol, 5.61 g (0.55 mol) of triethylamine, and 10.0 g of 10% palladium on carbon catalyst.

-

Seal the autoclave and apply a hydrogen pressure of 0.46 MPa.

-

Maintain the reaction at 25 °C for 24 hours with stirring.

-

Upon completion, cool the reaction system and slowly release the hydrogen pressure.

-

Remove the palladium on carbon catalyst by filtration (diafiltration is suggested).

-

Remove the solvent (ethanol) from the filtrate by distillation under reduced pressure.

-

Purify the resulting crude product by column chromatography.

-

The column chromatography is performed using a mixture of petroleum ether and ethyl acetate (3:1 v/v) as the eluent.

-

The final product, 2,6-difluoro-4-aminopyridine, is obtained as a white solid.

Results:

This procedure has been reported to yield 20.6 g of 2,6-difluoro-4-aminopyridine with a purity of 99.7% as determined by liquid chromatographic normalization, corresponding to a 63.5% yield.

Synthesis Workflow Diagram

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance various properties of drug candidates.[6][7][8][9] Fluorine can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motif is of significant interest. As a fluorinated aminopyridine, it serves as a versatile building block for the synthesis of more complex molecules. The amino group provides a reactive handle for further functionalization, while the difluorinated pyridine ring imparts the desirable properties associated with fluorination.

The general importance of aminopyridines in medicinal chemistry is well-established, with this scaffold appearing in a wide range of biologically active compounds. The presence of fluorine in the 2 and 6 positions of the pyridine ring in this compound offers a unique electronic and steric profile that can be exploited in the design of novel therapeutics.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

GHS Hazard Information

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The provided data and protocols are intended to support further investigation and application of this versatile chemical entity.

References

- 1. 2,6-Difluoro-4-aminopyridine 97% | CAS: 63489-58-7 | AChemBlock [achemblock.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 63489-58-7 [sigmaaldrich.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 63489-58-7|this compound|BLD Pharm [bldpharm.com]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2,6-Difluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Difluoropyridin-4-amine, with a specific focus on its solubility and chemical stability. While specific experimental data for this compound is not extensively available in public literature, this document outlines detailed experimental protocols for determining these crucial parameters. The methodologies provided are based on established principles in pharmaceutical sciences and are intended to guide researchers in generating reliable data for drug discovery and development activities. This guide includes structured tables for data presentation and visual workflows to illustrate the experimental processes.

Introduction

This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. A thorough understanding of its solubility and stability is paramount for its advancement as a potential drug candidate. Poor aqueous solubility can lead to low bioavailability and challenging formulation development, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.[1][2]

This guide serves as a practical resource for scientists, providing the necessary theoretical background and detailed experimental procedures to characterize the solubility and stability profile of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 63489-58-7 | [3] |

| Molecular Formula | C₅H₄F₂N₂ | [3] |

| Molecular Weight | 130.1 g/mol | [3] |

| Appearance | White to Yellow Solid | [4] |

| Melting Point | 124-125 °C | [3] |

| Predicted Density | 1.393 ± 0.06 g/cm³ | [3] |

| Predicted XLogP3 | 1.0 | [3][5] |

| Storage | Refrigerator, under inert gas (nitrogen or Argon) at 2–8 °C | [6] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. Both kinetic and thermodynamic solubility are important parameters to evaluate during drug development.

Quantitative Solubility Data

Table 2: Kinetic Solubility of this compound

| Solvent System (e.g., PBS, pH 7.4) | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Turbidimetry | Not Available | Not Available |

| Simulated Gastric Fluid (pH 1.2) | 37 | Turbidimetry | Not Available | Not Available |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Turbidimetry | Not Available | Not Available |

Table 3: Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) |

| Water | 25 | Shake-Flask | Not Available |

| Ethanol | 25 | Shake-Flask | Not Available |

| Methanol | 25 | Shake-Flask | Not Available |

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | Not Available |

| Acetonitrile | 25 | Shake-Flask | Not Available |

Experimental Protocols for Solubility Determination

This high-throughput method is suitable for early drug discovery.[7] It measures the concentration at which a compound, initially dissolved in DMSO, precipitates when added to an aqueous buffer.[8]

-

Objective: To rapidly determine the kinetic solubility of this compound in an aqueous buffer.

-

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates

-

Plate reader with turbidimetric or nephelometric measurement capabilities

-

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing the aqueous buffer (e.g., 198 µL PBS, pH 7.4).

-

Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[9]

-

Measure the turbidity (light scattering) of each well using a plate reader.

-

The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the blank.

-

Considered the "gold standard," this method measures the equilibrium solubility of a compound in a saturated solution.[10]

-

Objective: To determine the equilibrium solubility of this compound.

-

Materials:

-

This compound (solid)

-

Selected solvent (e.g., water, PBS pH 7.4)

-

Glass vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

HPLC-UV or LC-MS/MS system

-

-

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the desired solvent.

-

Seal the vial and agitate at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

After incubation, centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).[12]

-

Stability Profile

Assessing the chemical stability of a drug candidate is a critical component of preclinical development. Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[1][2]

Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing.[1] The goal is to achieve 5-20% degradation of the active substance.[13]

Table 4: Summary of Forced Degradation Conditions for this compound

| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Major Degradants |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 30 min | Not Available | Not Available |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 30 min | Not Available | Not Available |

| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | Not Available | Not Available |

| Thermal | Dry Heat | 105°C | 48 hours | Not Available | Not Available |

| Photolytic | UV/Vis Light | Room Temp | ICH Q1B | Not Available | Not Available |

Experimental Protocols for Stability Studies

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

-

Objective: To develop an HPLC method capable of separating this compound from all potential degradation products.

-

General Procedure:

-

Column Selection: Start with a C18 reversed-phase column.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Method Optimization: Adjust mobile phase composition, pH, gradient, and flow rate to achieve adequate separation of all peaks.[14]

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the main peak in stressed samples.[14]

-

-

Objective: To investigate the degradation pathways of this compound under various stress conditions.

-

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

pH meter, heating oven, photostability chamber

-

-

Procedure:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C).[14]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C).[14]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[15]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).[15]

-

Photolytic Degradation: Expose the solid and solution forms to light according to ICH Q1B guidelines.[15]

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, dilute to an appropriate concentration, and analyze using the developed stability-indicating HPLC method.

-

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound remains to be published, the detailed protocols and methodologies outlined herein offer a clear path for researchers to generate the crucial data needed for informed decision-making in the drug discovery and development process. The structured tables and visual workflows are designed to facilitate experimental planning, execution, and data management. Accurate and comprehensive characterization of these fundamental properties is a prerequisite for the successful progression of any new chemical entity towards clinical application.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. biomedres.us [biomedres.us]

- 3. echemi.com [echemi.com]

- 4. achemblock.com [achemblock.com]

- 5. PubChemLite - this compound (C5H4F2N2) [pubchemlite.lcsb.uni.lu]

- 6. 4-AMINO-2,6-DIFLUOROPYRIDINE CAS#: 63489-58-7 [m.chemicalbook.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. biopharminternational.com [biopharminternational.com]

- 14. scispace.com [scispace.com]

- 15. benchchem.com [benchchem.com]

Spectroscopic Profile of 2,6-Difluoropyridin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2,6-Difluoropyridin-4-amine (CAS No: 63489-58-7). Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of data reported for closely related structures and predicted spectroscopic values based on established principles. This guide is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Introduction

This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. The presence of the fluorine atoms and the amino group significantly influences its electronic properties, reactivity, and potential biological activity. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and structural elucidation in various applications. This guide covers its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are based on the analysis of its structural analogue, 4-aminopyridine, and the known effects of fluorine substitution on pyridine rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~6.0 - 6.5 | Singlet (or Triplet) | H-3, H-5 | |

| ~4.5 - 5.5 | Broad Singlet | -NH₂ |

Prediction based on the ¹H NMR data of 4-aminopyridine and the expected shielding effects of the fluorine atoms.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~160 - 165 | Doublet | Large ¹JCF | C-2, C-6 |

| ~150 - 155 | Singlet | C-4 | |

| ~95 - 105 | Doublet | C-3, C-5 |

Prediction based on the ¹³C NMR data of 4-aminopyridine and known C-F coupling patterns.[2]

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| -60 to -80 | Singlet | F-2, F-6 |

Prediction based on typical chemical shifts for fluoropyridines.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H asymmetric stretching (primary amine) |

| 3300 - 3400 | Medium | N-H symmetric stretching (primary amine) |

| 1600 - 1650 | Strong | N-H scissoring (bending) |

| 1580 - 1610 | Strong | C=C and C=N stretching (aromatic ring) |

| 1200 - 1300 | Strong | C-N stretching |

| 1000 - 1100 | Strong | C-F stretching |

Prediction based on general IR data for aromatic amines and fluorinated pyridines.[3][4][5][6]

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 130 | High | [M]⁺ (Molecular Ion) |

| 111 | Moderate | [M - F]⁺ or [M - NH]⁺ |

| 103 | Moderate | [M - HCN]⁺ |

| 84 | Moderate | [M - HCN - F]⁺ |

Prediction based on the molecular weight and common fragmentation patterns of aminopyridines.[7][8]

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse experiment.

-

Spectral Width : 0-12 ppm.

-

Number of Scans : 16-64.

-

Relaxation Delay : 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width : 0-200 ppm.

-

Number of Scans : 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay : 2-5 seconds.

-

-

¹⁹F NMR Acquisition :

-

Pulse Program : Standard single-pulse experiment, proton-decoupled.

-

Spectral Width : A range appropriate for fluorinated aromatic compounds (e.g., -50 to -100 ppm).

-

Number of Scans : 64-256.

-

Reference : An external reference such as CFCl₃ may be used.

-

IR Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Instrumentation : A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a system with a direct insertion probe and an electron ionization (EI) source.

-

Sample Introduction :

-

GC-MS : Dissolve the sample in a volatile solvent and inject it into the GC. The compound will be separated on the column before entering the mass spectrometer.

-

Direct Insertion : Place a small amount of the solid sample in a capillary tube and insert it directly into the ion source.

-

-

Data Acquisition (EI mode) :

-

Ionization Energy : 70 eV.

-

Mass Range : m/z 40-300.

-

Scan Speed : Appropriate for the sample introduction method.

-

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a novel or known compound like this compound can be visualized as follows.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. 4-Aminopyridine(504-24-5) 1H NMR [m.chemicalbook.com]

- 2. 4-Aminopyridine(504-24-5) 13C NMR spectrum [chemicalbook.com]

- 3. chimia.ch [chimia.ch]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-Aminopyridine [webbook.nist.gov]

The Synthesis and Strategic Importance of 2,6-Difluoropyridin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of 2,6-difluoropyridin-4-amine, a pivotal building block in modern medicinal chemistry. Renowned for its role as a key structural motif in a variety of kinase inhibitors, particularly those targeting the B-Raf proto-oncogene, this guide details established synthetic protocols, presents quantitative data in a structured format, and elucidates its significance in the context of targeted cancer therapy. The B-Raf signaling pathway, a critical cascade in cellular proliferation and survival, is also illustrated to provide a biological framework for the application of this important scaffold.

Introduction: Discovery and Significance

This compound emerged as a compound of significant interest within the medicinal chemistry community, with early reports of its synthesis and utility appearing in the late 1980s. A notable early reference can be found in the Journal of Medicinal Chemistry, 1987, Vol. 30, No. 2, pp. 340-347.[1] While not explicitly detailing its "discovery" in the traditional sense, this publication underscores its early use as a scaffold in the design of bioactive molecules.

The strategic importance of the this compound core lies in the unique electronic properties conferred by the geminal fluorine atoms adjacent to the pyridine nitrogen. These fluorine atoms modulate the pKa of the pyridine nitrogen and the amino group, influence the molecule's conformation, and can enhance binding affinity and metabolic stability of derivative compounds. These characteristics have made it a favored scaffold in the development of targeted therapeutics, most notably in the design of inhibitors for the B-Raf kinase, a key player in the MAPK/ERK signaling pathway.[2] Mutations in the BRAF gene, particularly the V600E mutation, are implicated in a significant percentage of human cancers, including melanoma, colorectal cancer, and thyroid cancer, making it a prime target for drug development.[2][3]

Synthetic Pathways and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, commencing with commercially available halogenated pyridines. A common and effective strategy involves the preparation of a polychlorinated and fluorinated precursor, followed by a final dehalogenation step.

Synthesis of the Precursor: 4-Amino-3,5-dichloro-2,6-difluoropyridine

A key intermediate in the synthesis of the title compound is 4-amino-3,5-dichloro-2,6-difluoropyridine. This precursor is synthesized via the amination of 3,5-dichloro-2,4,6-trifluoropyridine.

Experimental Protocol: Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine [4]

-

Materials:

-

3,5-dichloro-2,4,6-trifluoropyridine

-

Ammonia (gas or aqueous solution)

-

A suitable aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP))

-

Reaction vessel equipped for gas introduction and temperature control

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 3,5-dichloro-2,4,6-trifluoropyridine in the chosen aprotic solvent.

-

Cool the reaction mixture to the desired temperature (e.g., 0-10 °C).

-

Slowly introduce ammonia gas into the stirred reaction mixture, maintaining the temperature within the specified range. Alternatively, an aqueous solution of ammonia can be used.

-

Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with a suitable organic solvent.

-

The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 4-amino-3,5-dichloro-2,6-difluoropyridine.

-

Final Synthesis Step: Catalytic Hydrogenation to this compound

The final step to obtain this compound involves the reductive dehalogenation (dechlorination) of the 4-amino-3,5-dichloro-2,6-difluoropyridine precursor. This is typically achieved through catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation [1]

-

Materials:

-

4-Amino-3,5-dichloro-2,6-difluoropyridine

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol

-

Triethylamine

-

Hydrogen gas

-

Autoclave or a suitable hydrogenation apparatus

-

-

Procedure:

-

To a 500 mL autoclave, add 49.8 g (0.25 mol) of 4-amino-3,5-dichloro-2,6-difluoropyridine, 200 mL of ethanol, 5.61 g (0.55 mol) of triethylamine, and 10.0 g of 10% palladium on carbon catalyst.[1]

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the system with hydrogen to 0.46 MPa and maintain the reaction at 25 °C with vigorous stirring for 24 hours.[1]

-

Upon completion of the reaction, carefully release the hydrogen pressure and cool the system.

-

Remove the catalyst by filtration (e.g., through Celite).

-

Remove the solvent from the filtrate by distillation under reduced pressure.[1]

-

The crude product is then purified by column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 v/v) as the eluent.[1]

-

This procedure yields 2,6-difluoro-4-aminopyridine as a white solid.[1]

-

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound and its precursor.

Table 1: Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine

| Parameter | Value | Reference |

| Starting Material | 3,5-dichloro-2,4,6-trifluoropyridine | [4] |

| Reagent | Ammonia | [4] |

| Solvent | Aprotic (e.g., NMP) | [4] |

| Typical Yield | Varies based on specific conditions | [4] |

| Purity | High purity achievable after purification | [4] |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 4-Amino-3,5-dichloro-2,6-difluoropyridine | [1] |

| Catalyst | 10% Palladium on Carbon | [1] |

| Solvent | Ethanol | [1] |

| Base | Triethylamine | [1] |

| Hydrogen Pressure | 0.46 MPa | [1] |

| Reaction Temperature | 25 °C | [1] |

| Reaction Time | 24 hours | [1] |

| Yield | 63.5% | [1] |

| Purity | 99.7% (by liquid chromatography) | [1] |

Visualization of Key Pathways

Synthetic Workflow

The logical flow of the synthesis of this compound is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

B-Raf Signaling Pathway

This compound is a critical scaffold for inhibitors of B-Raf, a key component of the MAPK/ERK signaling pathway. The constitutive activation of this pathway, often due to BRAF mutations, is a hallmark of many cancers.

Caption: The B-Raf/MAPK signaling pathway and the point of inhibition.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. Its efficient and scalable synthesis has paved the way for the development of a new generation of targeted therapies. The detailed protocols and structured data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further innovation in the design and synthesis of novel therapeutics targeting critical signaling pathways in human disease.

References

Safeguarding Research: A Technical Guide to the Safe Handling of 2,6-Difluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,6-Difluoropyridin-4-amine, a chemical intermediate of interest in pharmaceutical and agrochemical research. Due to its classification as a hazardous substance, strict adherence to safety protocols is imperative to mitigate risks to personnel and the environment. This document outlines the known hazards, recommended handling procedures, and emergency response protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.[1]

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |

| Skin irritation (Category 2) | H315: Causes skin irritation | Warning | |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 63489-58-7 | [1][2][3][4] |

| Molecular Formula | C5H4F2N2 | [1][3] |

| Molecular Weight | 130.1 g/mol | [1][3] |

| Appearance | Solid | [2] |

| Melting Point | 124-125 °C | [1] |

| Purity | 97% | [2] |

| Storage Temperature | Refrigerator | [2] |

Experimental Protocols for Safe Handling

Given the hazardous nature of this compound, a stringent experimental protocol must be followed. The following is a general procedure for handling this compound in a laboratory setting.

Risk Assessment and Preparation

-

Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.[5][6][7] This area should be clearly marked with warning signs.[6][7]

-

Standard Operating Procedure (SOP): A lab-specific SOP for handling this compound must be written and approved by the Principal Investigator. All personnel handling the substance must be trained on this SOP.[2]

-

Safety Data Sheet (SDS): Review the SDS for this compound before starting any work.

-

Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7] Fire extinguishers (ABC dry powder or carbon dioxide) should be available.[7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are required.[5]

-

Hand Protection: Two pairs of chemical-resistant gloves (e.g., nitrile) should be worn ("double-gloving").[5] Consult the glove manufacturer's compatibility chart.

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required.[5] For tasks with a higher risk of skin contact, additional protective clothing like an apron or oversleeves may be necessary.[6][7]

-

Respiratory Protection: All handling of the solid compound should be done in a chemical fume hood to avoid inhalation of dust.[5][6] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges must be used.[2]

Weighing and Handling Protocol

-

Weighing: If possible, weigh the compound directly within the chemical fume hood. If the balance cannot be placed inside the hood, tare a sealed container, add the compound to the container inside the hood, seal it, and then weigh it outside the hood.[8]

-

Transfers: Use a spatula or other appropriate tools to transfer the solid. Avoid creating dust.[5]

-

Solution Preparation: When dissolving the solid, add the solvent slowly to the solid to minimize splashing.

-

Housekeeping: Keep the work area clean and uncluttered. Wipe down surfaces with an appropriate decontaminating solution after each use.[8][9]

Spill and Emergency Procedures

-

Small Spills (in a fume hood):

-

Large Spills or Spills Outside a Fume Hood:

-

Personnel Exposure:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

-

Waste Disposal

-

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[2]

-

Collect waste in a designated, properly labeled, and sealed container.

-

Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Storage and Incompatibilities

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] It should be stored in a designated and locked cabinet.[2]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][5]

Biological Activity and Signaling Pathways

As of the current literature, there is no specific information available regarding the biological signaling pathways directly modulated by this compound. However, aminopyridine derivatives, in general, are known to have a wide range of biological activities. For instance, some aminopyridines act as potassium channel blockers. The incorporation of fluorine into pyridine rings is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity to biological targets. Further research is needed to elucidate the specific biological effects of this compound.

Visualizations

GHS Hazards and Corresponding PPE

Safe Handling Workflow for this compound

References

- 1. en-safety.tau.ac.il [en-safety.tau.ac.il]

- 2. research.uga.edu [research.uga.edu]

- 3. echemi.com [echemi.com]

- 4. 2,6-Difluoro-4-aminopyridine 97% | CAS: 63489-58-7 | AChemBlock [achemblock.com]

- 5. ehs.washington.edu [ehs.washington.edu]

- 6. pdx.edu [pdx.edu]

- 7. ehs.yale.edu [ehs.yale.edu]

- 8. tmi.utexas.edu [tmi.utexas.edu]

- 9. campusoperations.temple.edu [campusoperations.temple.edu]

An In-Depth Technical Guide to 2,6-difluoro-4-pyridinamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-difluoro-4-pyridinamine, a key building block in medicinal chemistry. We delve into its chemical and physical properties, provide a detailed experimental protocol for its synthesis, and explore its burgeoning role in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors. This document summarizes key quantitative data, outlines experimental procedures, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Chemical and Physical Properties

2,6-difluoro-4-pyridinamine, with the IUPAC name 2,6-difluoropyridin-4-amine , is a fluorinated pyridine derivative that has garnered significant interest in medicinal chemistry. The presence of fluorine atoms at the 2 and 6 positions of the pyridine ring significantly influences its electronic properties, pKa, and metabolic stability, making it an attractive scaffold for the design of targeted therapeutics.[1]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Amino-2,6-difluoropyridine, 2,6-difluoro-4-aminopyridine |

| CAS Number | 63489-58-7 |

| Molecular Formula | C₅H₄F₂N₂ |

| Molecular Weight | 130.10 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 124-125 °C[2] |

| Boiling Point | Not available |

| Density | 1.393±0.06 g/cm³ (Predicted)[2] |

| Solubility | Slightly soluble in chloroform and methanol |

| InChI Key | OWXBXLGJIFPPMS-UHFFFAOYSA-N |

Synthesis of 2,6-difluoro-4-pyridinamine

The synthesis of 2,6-difluoro-4-pyridinamine can be achieved through the catalytic hydrogenation of a polychlorinated precursor. The following protocol details a representative procedure.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

Objective: To synthesize 2,6-difluoro-4-aminopyridine from 2,6-difluoro-3,5-dichloro-4-aminopyridine.

Materials:

-

2,6-difluoro-3,5-dichloro-4-aminopyridine

-

Ethanol

-

Triethylamine

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Autoclave/Parr hydrogenation apparatus

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a 500 mL autoclave, combine 49.8 g (0.25 mol) of 2,6-difluoro-3,5-dichloro-4-aminopyridine, 200 mL of ethanol, 5.61 g (0.055 mol) of triethylamine, and 10.0 g of 10% palladium on carbon.

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to 0.46 MPa.

-

Maintain the reaction mixture at 25 °C and stir for 24 hours.

-

After the reaction is complete, carefully release the hydrogen pressure and cool the mixture.

-

Filter the reaction mixture to remove the palladium on carbon catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the residue by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield 2,6-difluoro-4-aminopyridine as a white solid.

Expected Yield: Approximately 63.5% (20.6 g).

Applications in Drug Discovery and Medicinal Chemistry

The 2,6-difluoro-4-pyridinamine scaffold is a versatile building block in the design of novel therapeutic agents. The fluorine atoms can enhance binding affinity, improve metabolic stability, and modulate the basicity of the aminopyridine nitrogen. This makes it a privileged fragment in the development of kinase inhibitors and other targeted therapies.

Kinase Inhibitors

The aminopyridine and aminopyrimidine cores are well-established hinge-binding motifs in a wide range of kinase inhibitors. Derivatives of 2,6-difluoro-4-pyridinamine have been explored as inhibitors of various kinases implicated in cancer and inflammatory diseases.

One key area of interest is the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. Dysregulation of this pathway is associated with numerous inflammatory and autoimmune diseases.

While specific quantitative data for 2,6-difluoro-4-pyridinamine itself is not widely published, structurally related aminopyrimidine compounds have demonstrated potent IRAK4 inhibition. For instance, a reported aminopyrimidine-based IRAK4 inhibitor showed an IC50 of 27 nM.[3] The 2,6-difluoro-4-aminopyridine scaffold is being investigated to optimize potency, selectivity, and pharmacokinetic properties of such inhibitors.

The table below summarizes the activity of a representative aminopyrimidine-based IRAK4 inhibitor, highlighting the potential of this chemical class.

| Compound Class | Target Kinase | IC50 (nM) |

| Aminopyrimidin-4-one | IRAK4 | 27 |

Structure-Activity Relationships (SAR)

The 2,6-difluoro-4-pyridinamine scaffold offers multiple points for chemical modification to explore structure-activity relationships. The amino group at the 4-position can be functionalized to interact with specific residues in the target protein. The fluorine atoms at the 2 and 6 positions are generally retained to maintain the desired electronic and metabolic properties. Modifications at the 3 and 5 positions can be used to fine-tune the compound's physical properties and to explore additional binding interactions.

Role in Signaling Pathways

As a scaffold for IRAK4 inhibitors, 2,6-difluoro-4-pyridinamine derivatives have the potential to modulate the TLR/IL-1R signaling pathway. This pathway is central to the innate immune response.

The TLR/IL-1R Signaling Pathway

Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. This leads to the formation of the Myddosome complex, which includes IRAK4 and IRAK1/2. IRAK4 then phosphorylates and activates IRAK1/2, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines.

The diagram below illustrates the TLR/IL-1R signaling pathway and the point of intervention for IRAK4 inhibitors.

TLR/IL-1R signaling pathway and inhibition by 2,6-difluoro-4-pyridinamine-based IRAK4 inhibitors.

Experimental Workflow for Kinase Inhibitor Screening

The development of kinase inhibitors based on the 2,6-difluoro-4-pyridinamine scaffold typically follows a structured workflow, from initial library synthesis to in vivo efficacy studies.

Workflow for the discovery and development of kinase inhibitors.

Conclusion

2,6-difluoro-4-pyridinamine is a valuable and versatile building block in modern medicinal chemistry. Its unique properties, conferred by the difluoro substitution, make it an ideal starting point for the design of potent and selective kinase inhibitors and other targeted therapeutics. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with a focus on its potential role in modulating key signaling pathways relevant to human disease. The detailed protocols and visual aids presented herein are intended to facilitate further research and development in this promising area of drug discovery.

References

An In-Depth Technical Guide to 2,6-Difluoropyridin-4-amine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoropyridin-4-amine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the two fluorine atoms on the pyridine ring, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its emerging applications, particularly in the development of kinase inhibitors and imaging agents. All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate understanding.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The following tables summarize the available data. It is important to note that some of the presented data are predicted values from computational models, as experimental determination has not been widely reported in the literature.

| Identifier | Value |

| CAS Number | 63489-58-7 |

| Molecular Formula | C₅H₄F₂N₂ |

| Molecular Weight | 130.10 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C5H4F2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) |

| InChIKey | OWXBXLGJIFPPMS-UHFFFAOYSA-N |

| SMILES | Nc1cc(F)nc(F)c1 |

| Property | Value | Source |

| Melting Point | 124-125 °C | Experimental[1] |

| Boiling Point | 267.8 ± 35.0 °C | Predicted[2] |

| Density | 1.393 ± 0.06 g/cm³ | Predicted[1] |

| pKa (of the conjugate acid) | -0.33 ± 0.10 | Predicted[3] |

| Physical Form | Solid, Pale yellow[3][4] | |

| Solubility | No quantitative data available. Generally soluble in organic solvents. |

Spectral Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons on the pyridine ring. The chemical shift of this singlet would be influenced by the electron-withdrawing fluorine atoms and the electron-donating amino group. The two protons of the amino group would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display three distinct signals for the carbon atoms of the pyridine ring. The carbons attached to the fluorine atoms (C2 and C6) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon bearing the amino group (C4) and the remaining two equivalent carbons (C3 and C5) would also show characteristic chemical shifts and potentially smaller carbon-fluorine couplings.

2.2. Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by the following key vibrational modes:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-F stretching: Strong absorption bands in the fingerprint region, typically between 1200 and 1300 cm⁻¹, indicative of the C-F bonds.

-

Aromatic C=C and C=N stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

N-H bending: A band around 1600-1650 cm⁻¹.

2.3. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 130. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or HF, as well as fragmentation of the pyridine ring.

Synthesis of this compound

A documented method for the synthesis of this compound involves the dehalogenation of a polychlorinated and fluorinated precursor.

3.1. Experimental Protocol: Synthesis via Catalytic Hydrogenation [3][4]

This protocol describes the synthesis of this compound from 2,6-difluoro-3,5-dichloro-4-aminopyridine.

Materials:

-

2,6-difluoro-3,5-dichloro-4-aminopyridine

-

Ethanol

-

Triethylamine

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a 500 mL autoclave, add 49.8 g (0.25 mol) of 2,6-difluoro-3,5-dichloro-4-aminopyridine, 200 mL of ethanol, 5.61 g (0.055 mol) of triethylamine, and 10.0 g of 10% palladium on carbon catalyst.

-

Seal the autoclave and apply a hydrogen pressure of 0.46 MPa.

-

Maintain the reaction mixture at 25 °C and stir for 24 hours.

-

Upon completion of the reaction, carefully release the hydrogen pressure and cool the system.

-

Remove the palladium catalyst by filtration through a pad of celite or by diafiltration.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (3:1 v/v) as the eluent.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield 2,6-difluoro-4-aminopyridine as a white solid.

Expected Yield: Approximately 63.5% (20.6 g).

Purity Assessment: Purity can be determined by liquid chromatography.

Applications in Drug Discovery

The unique structural and electronic features of this compound make it an attractive scaffold for the design of bioactive molecules. Its derivatives have shown promise in targeting key proteins involved in disease signaling pathways.

4.1. Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response. It is a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.

Derivatives of this compound have been investigated as potential inhibitors of IRAK4. The pyridine nitrogen and the amino group can form key hydrogen bonding interactions with the kinase hinge region, while the difluorinated phenyl ring can occupy a hydrophobic pocket in the ATP-binding site.

4.2. Scaffold for B-Raf(V600E) PET Imaging Agents

The B-Raf kinase is a component of the MAPK/ERK signaling pathway, which is crucial for cell growth and proliferation. The V600E mutation in B-Raf leads to its constitutive activation and is a driver in many cancers, particularly melanoma. Positron Emission Tomography (PET) is a non-invasive imaging technique that can visualize and quantify biological processes in vivo.

The 2,6-difluorophenyl moiety, present in this compound, is a key structural feature in some known B-Raf(V600E) inhibitors. By incorporating a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), into molecules containing this scaffold, it is possible to develop PET imaging agents that can specifically target and visualize B-Raf(V600E) expressing tumors.

Conclusion

This compound is a valuable and versatile building block for the development of new chemical entities in drug discovery. While a comprehensive experimental characterization of all its physicochemical properties is still emerging, its synthetic accessibility and the demonstrated potential of its derivatives as kinase inhibitors and imaging agents highlight its importance for further research. This guide provides a foundational understanding of this compound for scientists and researchers aiming to leverage its unique properties in their work. Further experimental investigation into its solubility, pKa, and detailed spectral characteristics is warranted to fully exploit its potential.

References

Technical Guide: Crystal Structure and Morphology of 2,6-Difluoropyridin-4-amine

Notice to the Reader: Extensive searches for the crystal structure and morphological data of 2,6-Difluoropyridin-4-amine have been conducted. As of the current date, detailed crystallographic information, including unit cell parameters and space group, is not publicly available in scholarly databases or peer-reviewed literature.

To fulfill the request for an in-depth technical guide, this document will provide a comprehensive overview of the crystal structure and morphology of a closely related and well-characterized compound: N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide . This illustrative example is intended to serve as a template, demonstrating the expected data presentation, experimental protocols, and visualizations that would be included in a complete technical guide for the originally requested compound.

Introduction to N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide

N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide is a fluorinated pyridine derivative. The presence of multiple fluorine atoms and the formamide group significantly influences its electronic properties, intermolecular interactions, and crystal packing. Understanding the crystal structure of such molecules is crucial for rational drug design, as these features dictate solubility, stability, and bioavailability.

Data Presentation

The following tables summarize the key crystallographic and data collection parameters for N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide.[1]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₆H₂F₄N₂O |

| Formula Weight | 194.10 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 5.1183 (4) Å |

| b | 6.2707 (6) Å |

| c | 20.6294 (16) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 662.11 (10) ų |

| Z | 4 |

| Calculated Density | 1.947 Mg/m³ |

| Absorption Coefficient | 0.21 mm⁻¹ |

| F(000) | 384 |

| Refinement Details | |

| R-int | 0.029 |

| Goodness-of-fit on F² | 1.09 |

| Final R indices [I>2σ(I)] | R1 = 0.028, wR2 = 0.066 |

| R indices (all data) | R1 = 0.032, wR2 = 0.068 |

Table 2: Hydrogen Bond Geometry (Å, °)[1]

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| N2—H2···O1ⁱ | 0.87 (3) | 1.96 (3) | 2.814 (3) | 171 (3) |

| Symmetry codes: (i) x, y-1, z |

Experimental Protocols

The experimental procedures for the synthesis and crystallographic analysis of N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide are detailed below.[1][2][3]

Synthesis and Crystallization

A mixture of 2,3,5,6-tetrafluoropyridin-4-amine (0.1078 g, 0.6491 mmol), p-toluenesulfonic acid (0.0046 g, 0.027 mmol), trimethyl orthoformate (0.28 ml, 2.6 mmol), and toluene (5 ml) was prepared in a 50 ml round-bottom flask equipped with a Dean-Stark apparatus filled with 10 ml of toluene. The solution was refluxed for 16 hours, resulting in a homogenous colorless solution. Single crystals suitable for X-ray diffraction were obtained by layering the dichloromethane solution of the compound with hexanes, which yielded orange needles.[1][2][3]

X-ray Data Collection and Structure Determination

A suitable single crystal was mounted on a Bruker D8 Venture Photon 2 diffractometer.[1] The data were collected at 100 K using Mo Kα radiation (λ = 0.71073 Å).[1] The structure was solved using direct methods with SHELXT2014/5 and refined by full-matrix least-squares on F² using SHELXL2016/6.[2] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for crystal structure determination and the molecular packing of N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide.

Morphology and Crystal Packing

The crystal structure of N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide reveals significant intermolecular interactions that dictate its morphology. The primary interaction is intermolecular hydrogen bonding between the amine N—H group and the carbonyl O atom.[1][2] This hydrogen bonding links the molecules into chains that propagate along the b-axis direction.[1][2] These chains are further organized by interactions between the nearly orthogonal pyridine rings of adjacent chains, creating a distinctive L-shaped packing motif when viewed down the b-axis.[2] The formamide group and the pyridine ring are nearly coplanar, with a dihedral angle of 13.21 (5)°.[3] This planarity, in conjunction with the strong hydrogen bonding, likely contributes to the formation of the observed needle-like crystals.[3]

References

Technical Guide to the Purity and Assay of Commercially Available 2,6-Difluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and assay of commercially available 2,6-Difluoropyridin-4-amine (CAS No. 63489-58-7), a key building block in pharmaceutical and agrochemical research. This document outlines common analytical methodologies for purity determination, potential impurities, and detailed experimental protocols.

Commercial Availability and Purity Overview

This compound is available from various chemical suppliers. The purity of commercial batches is typically high, though it can vary between suppliers and lots. The most commonly cited purity is 97% or greater. Below is a summary of purity data from several commercial suppliers.

| Supplier | Stated Purity | Notes |

| Advanced ChemBlocks | 97%[1] | Provides access to HNMR and HPLC data upon request. |

| Sigma-Aldrich (Synthonix) | 97%[2] | |

| Echemi (Compound Net) | Not specified | |

| HANGZHOU LEAP CHEM | 99%[3] | |

| BLD Pharm | Provides NMR, HPLC, LC-MS, UPLC data[4] | Purity not explicitly stated in the initial view. |

Potential Impurities

Understanding the potential impurities in this compound is crucial for developing robust analytical methods and for ensuring the quality of downstream products. Impurities can originate from the synthetic route or from degradation of the final product.

A common synthetic route to fluorinated pyridines involves the halogen exchange of their chlorinated analogues. For instance, 2,6-difluoropyridine can be synthesized from 2,6-dichloropyridine.[5] This suggests that potential process-related impurities in this compound could include:

-

Starting Materials: Unreacted starting materials from the specific synthetic pathway used.

-

Halogenated Intermediates: Such as 2-chloro-6-fluoropyridin-4-amine or other partially fluorinated species.

-

By-products: Resulting from side reactions during synthesis.

-

Solvent Residues: Residual solvents used in the synthesis and purification processes.

Degradation impurities can also be present, arising from exposure to heat, light, or reactive agents. Forced degradation studies, while not publicly available for this specific molecule, are a standard approach to identify potential degradation products.

Analytical Methodologies for Purity and Assay

Several analytical techniques are well-suited for determining the purity and assay of this compound. The most common and powerful methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment due to its high resolution and sensitivity. For a polar, aromatic compound like this compound, reversed-phase HPLC is the method of choice.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid, is a common mobile phase for polar aromatic amines.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Acetonitrile

-

-

Gradient Program:

Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the polar nature of the amine group, derivatization may sometimes be employed to improve peak shape and thermal stability, although direct analysis is often possible.

-

Instrumentation: A standard GC-MS system.

-

Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent like methanol or dichloromethane at a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity, a highly accurate purity value can be obtained.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified internal standard with a simple ¹H NMR spectrum and signals that do not overlap with the analyte's signals. Maleic acid is a common choice.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

-

Accurately weigh approximately 5 mg of the certified internal standard (e.g., maleic acid) into the same vial.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Relaxation Delay (D1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).

-

Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

-

-

Data Processing and Purity Calculation:

-

Process the spectrum with careful phasing and baseline correction.

-

Integrate a well-resolved signal of this compound and a signal from the internal standard.

-

The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

Caption: Workflow for HPLC Purity Analysis of this compound.

Caption: Workflow for GC-MS Impurity Profiling of this compound.

Caption: Workflow for Absolute Purity Assay by qNMR.

References

- 1. 2,6-Difluoro-4-aminopyridine 97% | CAS: 63489-58-7 | AChemBlock [achemblock.com]

- 2. This compound | 63489-58-7 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 63489-58-7|this compound|BLD Pharm [bldpharm.com]

- 5. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines using 2,6-Difluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The unique electronic properties of the pyridine ring, coupled with the ability to introduce diverse functionalities, make it a privileged scaffold in drug discovery. Among the various strategies for pyridine functionalization, the use of halo-pyridines as electrophilic partners in cross-coupling and nucleophilic substitution reactions is paramount.

2,6-Difluoropyridin-4-amine is a particularly valuable building block for the synthesis of complex pyridine derivatives. The two fluorine atoms at the 2- and 6-positions strongly activate the pyridine ring towards nucleophilic aromatic substitution (SNAr), making them excellent leaving groups. This high reactivity allows for the sequential and regioselective introduction of a wide range of nucleophiles under relatively mild conditions. Furthermore, the remaining C-F bond after an initial substitution can be targeted in subsequent cross-coupling reactions, providing a versatile handle for further diversification. The strategic incorporation of fluorine into drug molecules can also enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

These application notes provide detailed protocols for three key transformations utilizing this compound: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.

I. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the presence of two electron-withdrawing fluorine atoms, makes this compound highly susceptible to nucleophilic attack at the 2- and 6-positions. This allows for the displacement of a fluoride ion by a variety of nucleophiles, including alkoxides, phenoxides, and amines.

General Reaction Scheme:

Caption: General SNAr reaction of this compound.

Experimental Protocol: General Procedure for SNAr with an Alcohol

Materials:

-

This compound

-

Alcohol (e.g., phenol, benzyl alcohol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.1 equivalents) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkoxy-6-fluoropyridin-4-amine.

Quantitative Data: Representative SNAr Reactions on Halopyridines

Disclaimer: The following data is based on reactions with analogous halopyridine substrates and should be considered representative. Optimization will be required for this compound.

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol | NaH | DMF | 80 | 12 | 85 |

| 2 | Benzyl alcohol | KOtBu | THF | 65 | 16 | 78 |

| 3 | Morpholine | K₂CO₃ | DMSO | 100 | 8 | 92 |

| 4 | Aniline | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |

II. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds. After an initial SNAr reaction, the remaining fluorine atom on the pyridine ring can be substituted with an aryl or vinyl group using a boronic acid or ester.

General Reaction Scheme:

Caption: General Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

2-Substituted-6-fluoropyridin-4-amine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine the 2-substituted-6-fluoropyridin-4-amine (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (0.02-0.05 equivalents), and base (2.0-3.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-disubstituted-4-aminopyridine.

Quantitative Data: Representative Suzuki-Miyaura Reactions on Halopyridines

Disclaimer: The following data is based on reactions with analogous halopyridine substrates and should be considered representative. Optimization will be required for the specific 2-substituted-6-fluoropyridin-4-amine.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 88 |